![molecular formula C18H19N3O4S B2823521 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxybenzenesulfonamide CAS No. 331271-19-3](/img/structure/B2823521.png)
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxybenzenesulfonamide
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Description
The compound “N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxybenzenesulfonamide” is a chemical compound that has been studied in the field of structural chemistry .
Synthesis Analysis
The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The reaction was heated at 50°C and stirred for 3 hours, yielding an orange solution .Molecular Structure Analysis
The compound was characterized by single crystal XRD analysis . The various intermolecular interactions, including H-bonding and interaction involving π-ring, stabilized the supramolecular assembly . Hirshfeld surface analysis was performed to probe intermolecular interactions in detail .Chemical Reactions Analysis
The compound was prepared by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar quantities . The reaction was heated at 50°C and stirred for 3 hours, yielding an orange solution .Physical And Chemical Properties Analysis
The quantum parameters of the prepared compound were investigated using the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP . The results revealed similarities between the experimental and theoretical calculations . In addition, the HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .Scientific Research Applications
- Researchers explore N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxybenzenesulfonamide as a potential scaffold for designing novel drugs. Its unique structure, containing both a carbonyl moiety and two nitrogen atoms, makes it an attractive starting point for medicinal chemistry studies .
- The compound’s aromaticity and functional groups offer opportunities for modifying its pharmacological properties. Scientists investigate its potential as an analgesic, anti-inflammatory, or anticancer agent .
- In the field of scientific research, there is growing interest in designing metal compounds as drugs and diagnostic agents. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxybenzenesulfonamide could serve as a ligand for metal complexes with therapeutic potential .
- The compound’s single crystal XRD analysis reveals its three-dimensional structure and intermolecular interactions. Researchers study its supramolecular assembly, including hydrogen bonding and π-ring interactions, which stabilize the crystal lattice .
- Quantum parameter calculations using the B3LYP method and the Def2-SVPD basis set help understand electronic properties. The HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) orbitals are investigated .
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxybenzenesulfonamide is docked with Ampicillin-CTX-M-15. The results indicate favorable binding interactions with targeted amino acids, with a binding score of -5.26 kcal/mol .
- Beyond its specific applications, 4-aminoantipyrine (from which this compound is derived) serves as a versatile building block in organic synthesis. Its involvement spans various fields of chemistry .
Drug Design and Discovery
Metal Complexes for Therapeutic Applications
Supramolecular Chemistry and Crystallography
Quantum Parameters and Theoretical Calculations
Molecular Docking Studies
Synthetic Building Block
properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-13-17(18(22)21(20(13)2)14-7-5-4-6-8-14)19-26(23,24)16-11-9-15(25-3)10-12-16/h4-12,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQMFVMZYMEMNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxybenzenesulfonamide |
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